![molecular formula C14H17NO6 B3060186 2-(N-Acetylacetamido)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid CAS No. 1951438-94-0](/img/structure/B3060186.png)
2-(N-Acetylacetamido)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
Overview
Description
2-(N-Acetylacetamido)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, commonly known as NAAHP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. NAAHP is a derivative of acetaminophen, which is a widely used analgesic drug.
Scientific Research Applications
NAAHP has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, NAAHP has been shown to possess antioxidant and anti-inflammatory properties, which can be useful in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. NAAHP has also been studied for its potential use as a diagnostic tool for cancer due to its ability to bind to cancer cells.
In agriculture, NAAHP has been studied for its potential use as a plant growth regulator. Studies have shown that NAAHP can promote plant growth and increase crop yield. In environmental science, NAAHP has been studied for its potential use as a water treatment agent. Studies have shown that NAAHP can remove heavy metals from contaminated water.
Mechanism of Action
The mechanism of action of NAAHP is not fully understood. However, studies have shown that NAAHP can modulate various signaling pathways in cells, including the NF-κB pathway, which is involved in inflammation and cancer. NAAHP has also been shown to inhibit the activity of COX-2, an enzyme involved in inflammation.
Biochemical and Physiological Effects:
NAAHP has been shown to possess antioxidant and anti-inflammatory properties, which can be attributed to its ability to modulate various signaling pathways in cells. Studies have also shown that NAAHP can inhibit the growth of cancer cells and promote apoptosis, which is programmed cell death. NAAHP has also been shown to increase the production of nitric oxide, which plays a role in vasodilation and cardiovascular health.
Advantages and Limitations for Lab Experiments
One advantage of using NAAHP in lab experiments is its stability and ease of synthesis. NAAHP can be synthesized in large quantities and stored for long periods without degradation. However, one limitation of using NAAHP in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of NAAHP. One direction is to further investigate its potential applications in medicine, particularly in the treatment of cancer and neurodegenerative diseases. Another direction is to explore its potential use as a plant growth regulator and water treatment agent. Additionally, further studies are needed to fully understand the mechanism of action of NAAHP and its effects on various signaling pathways in cells.
properties
IUPAC Name |
2-(diacetylamino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-8(16)15(9(2)17)11(14(19)20)6-10-4-5-12(18)13(7-10)21-3/h4-5,7,11,18H,6H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYUYZCMMVJZHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C(CC1=CC(=C(C=C1)O)OC)C(=O)O)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401298686 | |
Record name | Tyrosine, N,N-diacetyl-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401298686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Acetylacetamido)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |
CAS RN |
1951438-94-0 | |
Record name | Tyrosine, N,N-diacetyl-3-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951438-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tyrosine, N,N-diacetyl-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401298686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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